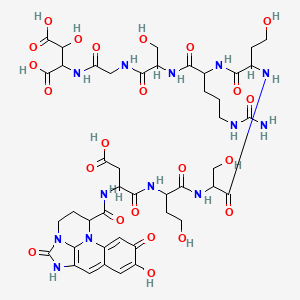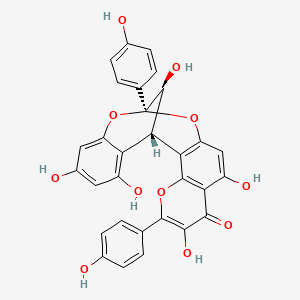
Syn-pimaradiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Syn-pimaradiene is a complex organic compound with a unique structure It belongs to the class of polycyclic hydrocarbons and is characterized by its multiple ring system and specific stereochemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Syn-pimaradiene involves several steps, typically starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the polycyclic structure through cyclization reactions.
Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center.
Functional Group Modifications: Introducing the ethenyl and methyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Catalytic Hydrogenation: To achieve the desired hydrogenation state.
High-Pressure Reactions: To facilitate certain cyclization steps.
Purification Techniques: Such as chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Syn-pimaradiene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can modify the ethenyl group.
Substitution: Halogenation or other substitution reactions can occur at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Including halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alkanes.
科学的研究の応用
Syn-pimaradiene has several scientific research applications:
Chemistry: Used as a model compound in studying polycyclic hydrocarbon reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor in various chemical processes.
作用機序
The mechanism by which Syn-pimaradiene exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate biological pathways.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
類似化合物との比較
Similar Compounds
(2R,4S,4bS,8aS,10R)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,5,6,7,8a,9,10-octahydro-1H-phenanthrene-4,10-diol: Similar structure but with additional hydroxyl groups.
(2R,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-10-methylidene-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydrophenanthren-4a-ol: Contains a methylidene group and additional hydrogenation.
Uniqueness
The uniqueness of Syn-pimaradiene lies in its specific stereochemistry and the presence of the ethenyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C20H32 |
|---|---|
分子量 |
272.5 g/mol |
IUPAC名 |
(2R,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene |
InChI |
InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,8,16-17H,1,7,9-14H2,2-5H3/t16-,17-,19+,20+/m0/s1 |
InChIキー |
VCOVNILQQQZROK-RAUXBKROSA-N |
異性体SMILES |
C[C@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCCC3(C)C)C)C1)C=C |
正規SMILES |
CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C |
同義語 |
3beta-hydroxy-9beta-pimara-7,15-dien-19,6beta-olide 9beta-pimara-7,15-diene pimara-7,15-diene |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-bromo-N-[2-(7-hydroxy-1-naphthalenyl)ethyl]acetamide](/img/structure/B1259368.png)
![[(2R,3S,4S,5R,7S,9S,10S,11R,12S,13R)-12-[(2R,4R,5S,6S)-5-acetyloxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-hydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-10-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate](/img/structure/B1259369.png)


![(10S,13R,14R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1259376.png)

